N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications
Novel Antibacterial Agents
Research on novel analogs with structures similar to the queried compound revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated significant potential for development as antibacterial agents, with some showing non-cytotoxic concentrations, indicating a promising therapeutic index (Palkar et al., 2017).
Synthesis and Oxidation Studies
Another study focused on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, exploring chemical transformations that lead to novel tetrahydrobenzofuran derivatives. This research provides valuable insight into synthetic methodologies and potential applications in medicinal chemistry (Levai et al., 2002).
Heterocyclic Hybrids Synthesis
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids showcased the creation of novel compounds with potential applications in pharmaceutical research. These compounds were analyzed for their molecular structure, charge distributions, and nonlinear optical (NLO) properties, indicating their utility in NLO applications (Almansour et al., 2016).
Polymorphism in Pharmaceutical Compounds
A study examining the polymorphism of related small molecule drugs highlighted the importance of solid form screening and crystal structure prediction in pharmaceutical development. This research could inform the development of drugs with optimized solubility, stability, and bioavailability (Braun et al., 2014).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEMHRBSDQUQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.